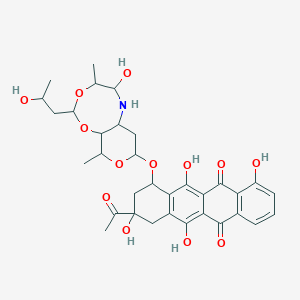

barminomycin II

描述

属性

CAS 编号 |

108089-33-4 |

|---|---|

分子式 |

C33H39NO13 |

分子量 |

657.7 g/mol |

IUPAC 名称 |

9-acetyl-4,6,9,11-tetrahydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C33H39NO13/c1-12(35)8-21-45-14(3)32(42)34-18-9-22(44-13(2)31(18)47-21)46-20-11-33(43,15(4)36)10-17-24(20)30(41)26-25(28(17)39)27(38)16-6-5-7-19(37)23(16)29(26)40/h5-7,12-14,18,20-22,31-32,34-35,37,39,41-43H,8-11H2,1-4H3 |

InChI 键 |

AEGZAZQDUFJYDZ-UHFFFAOYSA-N |

规范 SMILES |

CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)O)(C(=O)C)O)NC(C(OC(O2)CC(C)O)C)O |

同义词 |

barminomycin II |

产品来源 |

United States |

Foundational & Exploratory

Barminomycin: A Technical Guide to its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Barminomycin, initially identified as SN-07, is a powerful antitumor antibiotic produced by the actinomycete Actinomadura roseoviolacea var. miuraensis.[1] It belongs to the anthracycline class of chemotherapeutics and exhibits a unique mechanism of action that distinguishes it from other members of its class, such as doxorubicin (Adriamycin). Barminomycin functions as a "pre-activated" molecule, capable of forming rapid, highly stable, and essentially irreversible covalent adducts with DNA. This leads to exceptional cytotoxicity, reported to be up to 1,000-fold greater than that of doxorubicin. Its high potency and distinct interaction with DNA make it a subject of significant interest for the development of new anticancer agents.

Discovery and Origin

Barminomycin was first discovered as a macromolecular complex, designated SN-07, isolated from the culture supernatant of Actinomadura roseoviolacea var. miuraensis nov. var.[1] Initially, SN-07 was characterized as a water-soluble, pink/red complex with a high molecular weight (18,000-22,000 Daltons) and was found to be composed primarily of nucleic acids (DNA and RNA) and the active chromophore.[1] The active component, the barminomycin chromophore, was later separated from the nucleic acids through nuclease digestion.

The producing organism, Actinomadura roseoviolacea var. miuraensis, is a Gram-positive bacterium belonging to the actinomycetes, a group of microorganisms well-known for their production of a wide array of antibiotics and other bioactive compounds.

Data Presentation: Potency and DNA Interaction

Table 1: Comparative Potency and DNA Adduct Characteristics

| Parameter | Barminomycin | Doxorubicin (Adriamycin) |

| Relative Cytotoxicity | ~1,000-fold more potent | Baseline |

| Requirement for Activation | None (pre-activated) | Requires formaldehyde for covalent adduct formation |

| DNA Adduct Formation | Rapid, bimolecular reaction | Slower, trimolecular reaction (drug, formaldehyde, DNA) |

| DNA Sequence Selectivity | High selectivity for 5'-GC-3' sequences | Forms adducts at GC-rich sequences |

| Adduct Stability | Essentially irreversible | Labile, with a half-life of approx. 25 hours at 37°C |

| Virtual Interstrand Crosslinks | Forms stable virtual crosslinks (40% remaining after heating at 90°C for 5 min) | Forms less stable virtual crosslinks |

Mechanism of Action

The key to barminomycin's high potency lies in its unique chemical structure. It possesses the characteristic four-ring anthraquinone system of anthracyclines but includes an unusual eight-membered ring. This ring contains a carbinolamine group that exists in equilibrium with a highly reactive imine.

This imine form is structurally analogous to the formaldehyde-activated form of doxorubicin, meaning barminomycin does not require an external activating agent to form covalent bonds with DNA.

DNA Adduct Formation

Barminomycin rapidly forms covalent adducts with DNA by reacting with the exocyclic amino group of guanine residues, with a strong preference for 5'-GC-3' sequences. The bond formed is an N-C-N aminal linkage. The enhanced stability of these adducts is attributed to the protection of this linkage from hydrolysis within the DNA duplex. This essentially irreversible binding blocks DNA replication and transcription, leading to potent cytotoxic effects.

Caption: Proposed mechanism of action for Barminomycin.

Experimental Protocols

Detailed, step-by-step experimental protocols for the fermentation, purification, and analysis of barminomycin are not extensively detailed in the available literature. However, based on the published research, the general methodologies can be outlined.

Fermentation of Actinomadura roseoviolacea var. miuraensis

A standard fermentation protocol for actinomycetes would be employed to cultivate Actinomadura roseoviolacea var. miuraensis for the production of SN-07.

-

Inoculum Preparation : A seed culture would be prepared by inoculating a suitable liquid medium with spores or mycelial fragments of the bacterium and incubating until sufficient growth is achieved.

-

Production Fermentation : The seed culture is then transferred to a larger production fermenter containing a nutrient-rich medium. The medium composition, pH, temperature, and aeration would be optimized to maximize the yield of the antibiotic.

-

Harvesting : After a sufficient incubation period (typically several days), the fermentation broth containing the secreted SN-07 complex would be harvested for downstream processing.

Isolation and Purification of Barminomycin

The initial discovery of SN-07 as a macromolecular complex suggests a multi-step purification process.

-

Initial Isolation : The SN-07 complex would be isolated from the culture supernatant. Given its high molecular weight and water solubility, techniques such as ultrafiltration or precipitation might be used.

-

Nuclease Digestion : To separate the active chromophore from the nucleic acids, the isolated SN-07 complex is treated with nucleases (DNase and RNase).

-

Chromatographic Purification : The released barminomycin chromophore would then be purified using standard chromatographic techniques, such as column chromatography (e.g., silica gel, Sephadex) and potentially High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Caption: General experimental workflow for barminomycin production.

In Vitro Transcription Assay for DNA Adduct Analysis

To determine the sequence specificity and stability of barminomycin-DNA adducts, an in vitro transcription assay is a key experiment.

-

DNA Template : A DNA template containing a known promoter sequence (e.g., from a bacteriophage) and a downstream transcribed region is used.

-

Transcription Initiation : RNA polymerase is allowed to bind to the promoter and form a stable initiation complex.

-

Drug Treatment : The DNA-polymerase complex is then incubated with varying concentrations of barminomycin for different durations.

-

Transcription Elongation : The addition of ribonucleotides allows transcription to proceed.

-

Analysis : The RNA transcripts are separated by gel electrophoresis. The presence of barminomycin-DNA adducts will cause the RNA polymerase to stall, resulting in truncated RNA transcripts. The positions of these truncated transcripts reveal the specific DNA sequences where the drug has bound. The stability of the adducts can be assessed by measuring the persistence of these transcription blocks over time.

Future Directions

The exceptional potency and unique mechanism of action of barminomycin make it a valuable lead compound for the development of new anthracycline derivatives. The stability of its DNA adducts provides a key design principle for creating more stable and active anticancer agents. Further research is warranted to fully elucidate its pharmacological profile, including detailed in vivo efficacy and toxicity studies, which could pave the way for future clinical development.

References

An In-Depth Technical Guide to the Putative Biosynthesis of Barminomycin

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The complete and experimentally verified biosynthetic pathway of barminomycin has not been fully elucidated in publicly available scientific literature. The following guide presents a scientifically-grounded, hypothetical pathway based on the known biosynthesis of related anthracycline antibiotics and general principles of natural product biosynthesis. This document is intended to serve as a theoretical framework for researchers in the field.

Introduction to Barminomycin

Barminomycin is a potent anthracycline antibiotic known for its significant anticancer activity. It is a natural product isolated from species of the actinomycete genus Actinomadura.[1] Structurally, barminomycin possesses the characteristic tetracyclic quinone core of anthracyclines but is distinguished by a unique eight-membered carbinolamine ring. This feature is believed to contribute to its high cytotoxicity, which is reported to be up to 1,000-fold greater than that of doxorubicin.[1] The carbinolamine can isomerize to an imine, which is thought to be the reactive species responsible for its potent DNA-adducting ability.[1] Understanding the biosynthesis of this unique moiety is of significant interest for the potential bioengineering of novel, potent anticancer agents.

Hypothetical Biosynthesis of the Barminomycin Aglycone

The biosynthesis of anthracyclines typically begins with the formation of an aromatic polyketide backbone by a type II polyketide synthase (PKS) complex. This is followed by a series of tailoring reactions including cyclizations, oxidations, and glycosylations.

It is proposed that the biosynthesis of the barminomycin aglycone starts with a type II PKS. This multienzyme complex would catalyze the iterative condensation of a starter unit, likely propionyl-CoA, with several extender units, most commonly malonyl-CoA. The core PKS machinery would consist of:

-

Ketosynthase (KSα and KSβ): Catalyzes the decarboxylative condensation of the growing polyketide chain with a malonyl-CoA extender unit.

-

Acyl Carrier Protein (ACP): Carries the growing polyketide chain and the extender units.

-

Chain Length Factor (CLF): Works in conjunction with KSα to determine the length of the polyketide chain.

Following the assembly of the full-length polyketide chain, a series of cyclases and aromatases would catalyze the regioselective folding and subsequent dehydration and enolization reactions to form the tetracyclic aromatic core structure characteristic of anthracyclines.

After the formation of the initial aromatic intermediate, a series of tailoring enzymes would modify the aglycone. These modifications are hypothesized to include:

-

Oxygenases: Introduce hydroxyl groups at specific positions on the aromatic ring.

-

Methyltransferases: Add methyl groups, for example, to hydroxyl moieties.

-

Reductases: Reduce specific keto groups.

Formation of the Characteristic Eight-Membered Carbinolamine Ring

The most distinctive feature of barminomycin is its eight-membered carbinolamine ring. The formation of this ring is a key and currently uncharacterized step in its biosynthesis. A plausible hypothesis involves an intramolecular condensation reaction. This could be an intramolecular Mannich-like reaction, where an amine group attacks a carbonyl group within the same molecule. The key precursor for this step would be an intermediate that possesses both a suitably positioned amine and a reactive carbonyl or a group that can be converted to one.

The enzymatic machinery for this transformation is likely to be highly specific. Potential enzymes that could catalyze such a ring closure include:

-

Pictet-Spenglerase-like enzymes: Known for catalyzing cyclization reactions involving an amine and a carbonyl group.

-

Aldolase-like enzymes: Capable of forming carbon-carbon or carbon-nitrogen bonds.

-

Dedicated cyclases: Enzymes specifically evolved to catalyze this unique ring formation.

Glycosylation

Like other anthracyclines, the barminomycin aglycone is likely glycosylated. This process involves the attachment of one or more deoxyamino sugars to the aglycone. This would be catalyzed by specific glycosyltransferases . The sugar moieties are crucial for the biological activity of many anthracyclines, often mediating their interaction with DNA. The biosynthesis of the required deoxysugars would proceed through dedicated pathways starting from common sugar phosphates.

Proposed Experimental Workflow for Elucidating the Barminomycin Biosynthetic Pathway

Given the lack of specific information, the following represents a standard experimental approach to identify and characterize the barminomycin biosynthetic gene cluster.

-

Genome Sequencing: The first step would be to obtain a high-quality whole-genome sequence of a barminomycin-producing Actinomadura strain.

-

Bioinformatic Analysis: The sequenced genome would be analyzed using bioinformatics tools (e.g., antiSMASH) to identify putative secondary metabolite biosynthetic gene clusters (BGCs). Researchers would look for a type II PKS gene cluster, which is characteristic of anthracycline biosynthesis.

-

Gene Inactivation Studies: To confirm the involvement of a candidate BGC in barminomycin biosynthesis, targeted gene inactivation (knockout) of key genes within the cluster (e.g., the PKS genes) would be performed. The resulting mutant would be analyzed for the loss of barminomycin production.

-

Heterologous Expression: The entire putative BGC could be cloned and expressed in a heterologous host (e.g., a well-characterized Streptomyces strain) to confirm its ability to produce barminomycin.

-

In Vitro Enzymatic Assays: Once the genes are identified, individual enzymes would be expressed and purified. Their specific functions (e.g., cyclization, glycosylation, ring formation) would be confirmed through in vitro assays with the appropriate substrates.

Visualizations

Hypothetical Biosynthetic Pathway of Barminomycin

Caption: A hypothetical biosynthetic pathway for barminomycin.

Experimental Workflow for Pathway Elucidation

Caption: A typical experimental workflow for identifying and characterizing a natural product biosynthetic pathway.

Quantitative Data and Experimental Protocols

As the biosynthetic pathway for barminomycin has not been experimentally determined, there is no quantitative data (e.g., enzyme kinetics, metabolite concentrations) or specific experimental protocols available in the scientific literature to include in this guide. The protocols for the experimental workflow described above would follow standard molecular biology and natural product chemistry methodologies.

Conclusion and Future Perspectives

The biosynthesis of barminomycin presents an intriguing scientific challenge due to the unique eight-membered carbinolamine ring that is central to its potent bioactivity. While the exact enzymatic machinery remains to be discovered, it is hypothesized to follow the general logic of type II polyketide synthesis followed by a series of unique tailoring reactions. The elucidation of this pathway through the experimental approaches outlined in this guide would not only provide fundamental insights into the biosynthesis of novel anthracyclines but also open up possibilities for synthetic biology and metabolic engineering approaches to generate novel barminomycin analogs with potentially improved therapeutic properties. The identification of the enzyme(s) responsible for the formation of the eight-membered ring is of particular interest, as it could represent a new tool for biocatalysis.

References

An In-depth Technical Guide to the Mechanism of Action of Barminomycin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanism of action of barminomycin, a potent anthracycline antibiotic. It details the formation of DNA adducts, the resulting cellular responses including DNA repair and apoptosis, and compares its activity to the well-known anthracycline, doxorubicin.

Core Mechanism: Covalent DNA Adduct Formation

Barminomycin is a member of the anthracycline class of anticancer agents, distinguished by its exceptional cytotoxicity, which is approximately 1,000-fold greater than that of doxorubicin.[1][2][3] The primary mechanism of action of barminomycin is the formation of highly stable, covalent adducts with DNA.[4]

A key structural feature of barminomycin is an eight-membered carbinolamine ring that readily interconverts to a reactive imine.[1][2][5] This imine form is considered "pre-activated," analogous to the formaldehyde-activated form of doxorubicin.[1][2][4] This pre-activation allows barminomycin to react directly with DNA in a bimolecular fashion, in contrast to the trimolecular reaction required for doxorubicin, which involves formaldehyde.[3][4]

Barminomycin exhibits high selectivity for 5'-GC-3' sequences, where it forms a covalent bond with the exocyclic 2-amino group of guanine residues.[1][2][5][6] The resulting linkage is an N-C-N aminal bond, identical to that formed by formaldehyde-activated doxorubicin.[1][2][5] However, the adducts formed by barminomycin are essentially irreversible and substantially more stable than the labile adducts of doxorubicin, which have a half-life of about 25 hours at 37°C.[1][2][3][4] This enhanced stability is attributed to the protection of the aminal linkage from hydrolysis by the amino sugar group of barminomycin, which extends into the minor groove of the DNA.[5]

The formation of these stable adducts disrupts DNA replication and transcription, leading to potent antitumor activity.[6] Barminomycin can form these adducts at concentrations approximately 50-fold lower than doxorubicin.[3][4]

-

Anthracycline Core: Possesses the characteristic four-membered anthraquinone ring system.[1][2][5][6]

-

Eight-Membered Ring: Contains a carbinolamine group that interconverts to a reactive imine, enabling direct DNA binding.[1][2][5][6]

-

Sequence Specificity: High selectivity for 5'-GC-3' sequences.[1][6][7]

-

Covalent Bonding: Forms an irreversible N-C-N aminal linkage with the 2-amino group of guanine.[1][6]

-

Pre-activated Nature: Does not require an external activating agent like formaldehyde, leading to a more efficient bimolecular reaction with DNA.[4][7]

Cellular Responses to Barminomycin-DNA Adducts

The formation of barminomycin-DNA adducts triggers a cascade of cellular events, primarily the inhibition of transcription, activation of DNA damage repair pathways, and induction of apoptosis.

The covalent adducts formed by barminomycin act as significant blocks to transcription. In vitro transcription assays have demonstrated that these blockages are highly selective for 5'-GC sequences. The stability of these transcriptional blocks varies depending on the flanking DNA sequences, with half-lives at 37°C ranging from 14 to 130 minutes, and one site exhibiting a half-life much greater than 200 minutes.[8] Barminomycin can also induce "virtual" interstrand crosslinks, which further contribute to the disruption of DNA processing.[4][7][8]

The cellular response to barminomycin-induced DNA adducts involves the activation of specific DNA repair pathways. Studies have shown that both Nucleotide Excision Repair (NER) and Homologous Recombination (HR) are involved in the recognition and repair of these adducts.[2]

-

Nucleotide Excision Repair (NER): Cells deficient in certain NER proteins (XPB, XPD, and XPG) showed tolerance to barminomycin-induced adducts and a decrease in apoptosis. This suggests that NER is involved in processing these lesions.[2]

-

Homologous Recombination (HR): Cell lines deficient in HR were more sensitive to barminomycin, indicating that HR plays a crucial role in repairing the DNA damage caused by these adducts.[2]

Interestingly, other major repair pathways such as mismatch repair (MMR), base excision repair (BER), and non-homologous end-joining (NHEJ) do not appear to be significantly involved in the repair of barminomycin-DNA adducts.[2] This points to a specific and unusual damage response pathway for this class of DNA adducts.

While specific studies on barminomycin-induced apoptosis are limited, the general mechanisms for anthracyclines are well-established and are likely applicable. The formation of DNA adducts and the resulting DNA damage are potent triggers for programmed cell death. Anthracyclines are known to induce apoptosis through the intrinsic mitochondrial pathway.[1] This process involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c.[5] The overexpression of the pro-apoptotic protein Bax has been shown to enhance anthracycline-induced apoptosis.[6] The activation of caspase cascades, particularly caspase-3, is a central event in the execution of apoptosis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the activity of barminomycin and doxorubicin, and the characteristics of barminomycin-induced transcriptional blockage.

| Feature | Barminomycin | Doxorubicin | Reference(s) |

| Relative Cytotoxicity | ~1,000-fold higher | Baseline | [1][2][3] |

| Concentration for Adduct Formation | ~50-fold lower | Baseline | [3][4] |

| DNA Adduct Stability | Essentially irreversible | Labile (t½ ≈ 25 hours at 37°C) | [1][2][3][4] |

| Activation Requirement | None (pre-activated) | Requires formaldehyde | [4] |

| Reaction with DNA | Bimolecular | Trimolecular (drug, formaldehyde, DNA) | [4] |

Table 1: Mechanistic and Cytotoxicity Comparison of Barminomycin and Doxorubicin.

| Transcriptional Blockage Site | Half-life at 37°C (minutes) |

| Site 1 | 14 |

| Site 2 | 25 |

| Site 3 | 30 |

| Site 4 | 45 |

| Site 5 | 60 |

| Site 6 | 100 |

| Site 7 | 130 |

| Site 8 | >>200 |

Table 2: Half-lives of Barminomycin-Induced Transcriptional Blockages at Various 5'-GC sequences. Data from in vitro transcription assays.[8]

Visualizations

The following diagrams illustrate the mechanism of action of barminomycin and the cellular pathways it affects.

Caption: Barminomycin's pre-activated imine form reacts with guanine in DNA.

References

- 1. Apoptosis in Anthracycline Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA repair in response to anthracycline-DNA adducts: a role for both homologous recombination and nucleotide excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Barminomycin functions as a potent pre-activated analogue of Adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Anthracycline - Wikipedia [en.wikipedia.org]

- 6. Apoptosis of human tumor cells by chemotherapeutic anthracyclines is enhanced by Bax overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anthracycline Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Barminomycin forms GC-specific adducts and virtual interstrand crosslinks with DNA - PMC [pmc.ncbi.nlm.nih.gov]

Barminomycin and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barminomycin is a potent anthracycline antibiotic with a unique molecular structure that confers exceptionally high cytotoxicity, reported to be up to 1,000 times greater than that of doxorubicin.[1][2][3] Its mechanism of action involves the formation of highly stable, essentially irreversible covalent adducts with DNA, distinguishing it from other anthracyclines that form more labile adducts. This technical guide provides a comprehensive overview of the current knowledge on Barminomycin, including its mechanism of action, available cytotoxicity data, and the rationale for the design of novel analogues. While preclinical data is limited, the unique properties of Barminomycin present a compelling case for its further investigation as a template for the development of next-generation anticancer agents.

Introduction

Anthracyclines, such as doxorubicin and daunorubicin, are a cornerstone of cancer chemotherapy. However, their clinical utility is often limited by cumulative cardiotoxicity and the development of drug resistance. Barminomycin, originally discovered as a pink/red complex with DNA and RNA and named SN-07, represents a distinct member of the anthracycline class.[1][3] Its remarkable potency and unique DNA-binding mechanism offer a promising scaffold for the design of new anticancer agents with improved therapeutic indices.

Molecular Structure and Mechanism of Action

Barminomycin possesses the characteristic four-membered anthraquinone ring system of anthracyclines. However, it is distinguished by an unusual eight-membered ring containing a carbinolamine group that readily interconverts to an imine.[1][3] This tautomerism is central to its high reactivity.

The "Pre-activated" State

The imine form of Barminomycin is analogous to the formaldehyde-activated form of doxorubicin.[1][3] Doxorubicin requires the presence of formaldehyde to form a reactive iminium species that can then covalently bind to DNA. In contrast, Barminomycin exists in a "pre-activated" state, with the imine tautomer being inherently reactive.[1][3] This allows Barminomycin to form DNA adducts through a bimolecular reaction, in contrast to the trimolecular reaction required for doxorubicin (doxorubicin, formaldehyde, and DNA).

Covalent DNA Adduct Formation

Barminomycin rapidly forms covalent adducts with DNA by reacting with the exocyclic amino group of guanine residues, showing a high selectivity for 5'-GC-3' sequences.[1] The resulting N-C-N aminal linkage is identical to that formed by doxorubicin-DNA adducts. However, a key difference lies in the stability of these adducts. Barminomycin-DNA complexes are essentially irreversible, whereas doxorubicin-DNA adducts are labile, with a reported half-life of approximately 25 hours in vitro.[1][3] This enhanced stability is attributed to the protection of the aminal linkage from hydrolysis within the unique eight-membered ring structure of Barminomycin.[1]

Mechanism of Barminomycin Action

Quantitative Data

The available quantitative data for Barminomycin is limited. The most frequently cited finding is its approximately 1,000-fold higher cytotoxicity compared to doxorubicin.[1][2][3] Specific inhibitory concentrations are provided below.

| Cell Line/Process | IC50 / Inhibition Concentration | Reference |

| Mouse Lymphoid Leukemia L1210 | 0.016 ng/mL | [4] |

| Staphylococcus aureus 209P | 100 ng/mL | [4] |

| DNA Synthesis (L1210 cells) | 0.034 µg/mL (50% inhibition) | [4] |

| RNA Synthesis (L1210 cells) | 0.0125 µg/mL (50% inhibition) | [4] |

No pharmacokinetic data (ADME properties) for Barminomycin is currently available in the public domain.

Experimental Protocols

Detailed experimental protocols for the synthesis of Barminomycin and for the cytotoxicity and DNA adduct formation assays are not extensively described in the available literature. The following provides a general overview based on the methodologies commonly used for anthracyclines.

Cytotoxicity Assays (General Protocol)

A common method to determine the IC50 values of anticancer compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of Barminomycin (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.

General Workflow for a Cytotoxicity Assay

DNA Adduct Formation Analysis (General Protocol)

The formation of Barminomycin-DNA adducts can be assessed using techniques such as mass spectrometry.

-

DNA Incubation: Purified DNA or specific oligonucleotides are incubated with Barminomycin under controlled conditions (temperature, time).

-

Enzymatic Digestion: The DNA is enzymatically digested into smaller fragments or individual nucleosides.

-

LC-MS/MS Analysis: The digest is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the Barminomycin-DNA adducts based on their specific mass-to-charge ratios and fragmentation patterns.

Barminomycin Analogues

The unique structural features and high potency of Barminomycin make it an attractive template for the rational design of novel anthracycline analogues. The primary goals for developing such analogues would be to:

-

Enhance Stability: While the Barminomycin-DNA adduct is highly stable, modifications to the core structure could further improve the overall stability of the molecule.

-

Modulate Reactivity: Fine-tuning the equilibrium between the carbinolamine and imine forms could allow for better control over the drug's reactivity and potentially reduce off-target effects.

-

Improve Tumor Targeting: Conjugation of Barminomycin analogues to tumor-targeting moieties (e.g., antibodies, peptides) could enhance their delivery to cancer cells and reduce systemic toxicity.

Currently, there is no publicly available information on the synthesis and biological evaluation of specific Barminomycin analogues.

Conclusion and Future Directions

Barminomycin is a highly potent anthracycline with a distinct mechanism of action centered on the formation of irreversible DNA adducts. Its "pre-activated" nature sets it apart from clinically used anthracyclines and provides a strong rationale for its further investigation. However, the lack of comprehensive preclinical data, including a broader cytotoxicity profile, pharmacokinetic parameters, and detailed synthetic protocols, currently limits its translational potential.

Future research should focus on:

-

Comprehensive Cytotoxicity Screening: Evaluating the activity of Barminomycin against a wide panel of human cancer cell lines, including those with known drug resistance mechanisms.

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of Barminomycin in preclinical models.

-

Synthesis and Evaluation of Analogues: Designing and synthesizing novel Barminomycin analogues with potentially improved stability, selectivity, and therapeutic windows.

-

Investigation of Cellular Signaling Pathways: Elucidating the downstream cellular signaling pathways affected by Barminomycin-induced DNA damage to identify potential biomarkers of response and mechanisms of resistance.

Addressing these knowledge gaps will be crucial in determining whether the exceptional in vitro potency of Barminomycin can be translated into a clinically effective and safe anticancer therapeutic.

References

- 1. Barminomycin, a model for the development of new anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Data of Barminomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barminomycin, initially designated SN-07, is a potent anthracycline antibiotic. It was first identified as the chromophore of a macromolecular antibiotic complex isolated from Actinomadura roseoviolacea var. miuraensis. Subsequent research has focused on barminomycin itself due to its significant cytotoxic activity, which is reported to be substantially higher than that of doxorubicin. This technical guide provides a comprehensive overview of the available spectroscopic data for barminomycin, offering a foundational resource for researchers in drug discovery and development. The information presented herein is critical for the structural verification, further chemical modification, and understanding of the mechanism of action of this promising anticancer agent.

Spectroscopic Data of Barminomycin

The following tables summarize the key spectroscopic data obtained for barminomycin. This information is essential for the identification and characterization of the compound.

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of barminomycin and provides insights into its fragmentation patterns, aiding in structural elucidation.

| Ion | Observed m/z |

| [M+H]⁺ | 559.182 |

| [M+Na]⁺ | 581.164 |

UV-Visible Spectroscopy Data

The UV-Vis spectrum of barminomycin is characteristic of its anthracycline chromophore. The absorption maxima are crucial for quantitative analysis and for studying its interactions with other molecules, such as DNA.

| Solvent | λmax (nm) |

| Methanol | 236, 254, 290, 478, 494, 528 |

Infrared Spectroscopy Data

The infrared spectrum reveals the presence of key functional groups within the barminomycin structure. The absorption bands are indicative of its chemical architecture.

| Wavenumber (cm⁻¹) | Assignment |

| 3400 | O-H stretching |

| 1710 | C=O stretching (ketone) |

| 1615 | C=O stretching (quinone) |

| 1580 | C=C stretching (aromatic) |

¹H NMR Spectroscopy Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the barminomycin molecule. The chemical shifts (δ) are reported in parts per million (ppm).

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1.32 | d | 6.5 | H-5' |

| 1.85 - 2.15 | m | H-2' | |

| 3.01 | d | 18.5 | H-10ax |

| 3.28 | d | 18.5 | H-10eq |

| 3.65 | br s | H-4' | |

| 4.08 | s | 4-OCH₃ | |

| 4.25 | q | 6.5 | H-5' |

| 5.30 | br s | H-1' | |

| 5.51 | s | H-7 | |

| 7.75 | dd | 7.5, 1.0 | H-1 |

| 7.90 | t | 7.5 | H-2 |

| 8.05 | dd | 7.5, 1.0 | H-3 |

| 13.30 | s | 11-OH | |

| 14.05 | s | 6-OH |

¹³C NMR Spectroscopy Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon framework of barminomycin. The chemical shifts (δ) are reported in parts per million (ppm).

| Chemical Shift (δ, ppm) | Assignment |

| 16.9 | C-6' |

| 31.8 | C-2' |

| 37.1 | C-10 |

| 56.7 | 4-OCH₃ |

| 67.2 | C-5' |

| 69.8 | C-4' |

| 77.2 | C-9 |

| 77.5 | C-7 |

| 100.5 | C-1' |

| 111.4 | C-6a |

| 111.8 | C-10a |

| 119.9 | C-1 |

| 120.9 | C-3 |

| 134.8 | C-12a |

| 135.2 | C-4a |

| 136.8 | C-2 |

| 155.5 | C-11 |

| 156.3 | C-6 |

| 161.2 | C-4 |

| 186.8 | C-5 |

| 187.1 | C-12 |

| 213.9 | C-13 |

Experimental Protocols

The following sections detail the general methodologies employed for the spectroscopic analysis of barminomycin.

Mass Spectrometry

High-resolution mass spectrometry is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Sample Preparation: A dilute solution of barminomycin is prepared in a suitable solvent, typically methanol or a mixture of acetonitrile and water, often with a small amount of formic acid to promote protonation.

-

Instrumentation: The sample solution is introduced into the ESI source via direct infusion or after separation by liquid chromatography.

-

Data Acquisition: Mass spectra are acquired in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts like [M+Na]⁺.

UV-Visible Spectroscopy

UV-Vis spectra are recorded on a double-beam spectrophotometer.

-

Sample Preparation: A solution of barminomycin of known concentration is prepared in a UV-transparent solvent, such as methanol or ethanol.

-

Instrumentation: A quartz cuvette with a 1 cm path length is used. The spectrophotometer is blanked with the solvent used to dissolve the sample.

-

Data Acquisition: The absorbance is scanned over a wavelength range of 200–800 nm.

Infrared Spectroscopy

Infrared spectra are typically recorded using a Fourier-transform infrared (FT-IR) spectrometer.

-

Sample Preparation: The solid sample of barminomycin is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Instrumentation: The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

-

Sample Preparation: The barminomycin sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A standard 5 mm NMR tube is used. The spectrometer is tuned and shimmed for optimal resolution.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. 2D NMR experiments like COSY, HSQC, and HMBC are often employed for complete structural assignment.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like barminomycin.

Mechanism of Action: DNA Adduct Formation

Barminomycin exerts its cytotoxic effects primarily through the formation of covalent adducts with DNA. This interaction is highly specific for 5'-GC-3' sequences. The proposed mechanism involves the formation of an aminal linkage between the drug and the exocyclic amino group of guanine.

Conclusion

This technical guide provides a consolidated resource of the key spectroscopic data for barminomycin. The presented data and experimental protocols are fundamental for any research involving this potent anthracycline. The detailed spectroscopic information will aid in the unambiguous identification of barminomycin, facilitate the design of new analogs with potentially improved therapeutic indices, and support further investigations into its biological mechanism of action.

Physical and chemical properties of barminomycin

An In-Depth Technical Guide to the Physical and Chemical Properties of Barminomycin

For Researchers, Scientists, and Drug Development Professionals

Barminomycin is a potent anthracycline antibiotic that exhibits significant anticancer activity. A member of the anthracycline class, it is distinguished by a unique structural feature that enables it to function as a pre-activated analogue of doxorubicin, a widely used chemotherapeutic agent. This guide provides a comprehensive overview of the available physical and chemical properties of barminomycin, its primary mechanism of action, and the general experimental approaches and signaling pathways relevant to its cytotoxic effects. The information is presented to support further research and development of this promising therapeutic candidate.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Barminomycin

| Property | Value | Citation |

| Molecular Formula | C₃₃H₃₇NO₁₂ | [1] |

| Molecular Weight | 639.6 g/mol | [1] |

| Chemical Structure | Contains a four-membered anthraquinone ring system and an eight-membered ring with a carbinolamine group that interconverts to an imine. | [2][3] |

| Melting Point | Not publicly available. | |

| Solubility | Not publicly available. | |

| pKa | Not publicly available. | |

| Stability of Barminomycin-DNA Adducts | The adducts are described as "essentially irreversible" and are significantly more stable than doxorubicin-DNA adducts, showing no significant loss in stability over a 48-hour period at 37°C. | [2][4] |

Mechanism of Action: Covalent DNA Adduction

The primary mechanism of action of barminomycin is the formation of highly stable, covalent adducts with DNA.[2][4] This process is central to its potent cytotoxicity.

Pre-activated Nature

Unlike doxorubicin, which requires activation by formaldehyde to form covalent DNA adducts, barminomycin exists in a "pre-activated" state.[4] This is due to the presence of an unusual eight-membered ring containing a carbinolamine that readily interconverts to a reactive imine.[2][3] This imine form allows barminomycin to directly and rapidly react with DNA.[4]

DNA Binding and Adduct Formation

Barminomycin exhibits high selectivity for 5'-GC-3' sequences in DNA.[2][5] It forms a covalent bond between the drug and the 2-amino group of guanine residues.[1][2] The resulting aminal linkage is shielded within the minor groove of the DNA, contributing to the exceptional stability of the adduct.[2] This stable adduction effectively disrupts DNA replication and transcription, leading to cell death.[1]

Interaction with Topoisomerase II

While the primary mechanism of barminomycin is DNA adduction, anthracyclines are also known to be potent inhibitors of topoisomerase II.[6] Topoisomerase II is a nuclear enzyme that plays a critical role in altering DNA topology, which is essential for processes like DNA replication, transcription, and chromosome segregation.[7] These enzymes function by creating transient double-strand breaks in the DNA to allow another DNA segment to pass through, followed by religation of the break.

Topoisomerase II inhibitors are broadly classified into two categories:

-

Topoisomerase II poisons: These agents, which include many clinically used anthracyclines like doxorubicin, stabilize the "cleavable complex," a reaction intermediate where topoisomerase II is covalently bound to the broken DNA ends.[8][9] This leads to an accumulation of DNA double-strand breaks, which are highly cytotoxic.

-

Catalytic inhibitors: These compounds inhibit the enzymatic activity of topoisomerase II without trapping the cleavable complex.[7]

Although barminomycin is structurally related to topoisomerase II poisons, specific studies detailing its interaction with topoisomerase II and its classification as either a poison or a catalytic inhibitor are not extensively available in the public literature. It is plausible that its potent DNA adduction activity is the dominant cytotoxic mechanism, which may obscure or override its effects on topoisomerase II.

Experimental Protocols

Detailed, step-by-step experimental protocols specifically for barminomycin are not widely published. However, based on its mechanism of action, several standard assays would be employed to characterize its activity. Below is a generalized workflow for a cytotoxicity assay, a fundamental experiment in drug development.

General Workflow: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity in the presence of a compound suggests a cytotoxic or cytostatic effect.

Other relevant experimental protocols would include:

-

DNA Footprinting Assays: To determine the specific DNA binding sites of barminomycin.

-

In Vitro Transcription/Replication Assays: To assess the inhibitory effect of barminomycin-DNA adducts on these processes.

-

Topoisomerase II Relaxation/Cleavage Assays: To investigate the direct effect of barminomycin on the enzymatic activity of topoisomerase II.

Potentially Affected Signaling Pathways

The formation of stable DNA adducts and potential inhibition of topoisomerase II by barminomycin are expected to trigger cellular stress responses, primarily the DNA Damage Response (DDR) pathway, which can ultimately lead to apoptosis (programmed cell death). While specific signaling studies on barminomycin are lacking, the general pathways initiated by such DNA-damaging agents are well-characterized.

DNA Damage Response (DDR) and Apoptosis

Upon detection of DNA lesions, sensor proteins activate a cascade of signaling events involving transducer kinases like ATM and ATR. These kinases phosphorylate numerous downstream targets that orchestrate cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis. Apoptosis can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of effector caspases that execute cell death.

Conclusion

Barminomycin is a highly potent anticancer agent with a well-defined primary mechanism of action involving the formation of irreversible covalent adducts with DNA. Its pre-activated nature contributes to its exceptional cytotoxicity. While there is a lack of comprehensive public data on some of its physical properties and specific interactions with cellular signaling pathways, its fundamental mode of action provides a strong basis for its continued investigation and development as a therapeutic agent. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential in a clinical setting.

References

- 1. scholar.usuhs.edu [scholar.usuhs.edu]

- 2. In vitro and intracellular inhibition of topoisomerase II by the antitumor agent merbarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 6. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents [mdpi.com]

- 7. Inhibition of eukaryotic DNA topoisomerase I and II activities by indoloquinolinedione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Unveiling Barminomycin II: A Potent Anthracycline Antitumor Agent

For Researchers, Scientists, and Drug Development Professionals

Barminomycin II, a member of the anthracycline class of antibiotics, stands as a potent antitumor compound, demonstrating significant cytotoxic activity against cancer cells. This in-depth technical guide synthesizes the available scientific information on this compound, providing a comprehensive overview of its chemical properties, biological activity, and mechanism of action. While research on this compound is less extensive than its counterpart, barminomycin I, this guide consolidates the known data to support further investigation and drug development efforts.

Core Compound Characteristics

First isolated from an actinomycete strain, this compound, alongside barminomycin I, was identified as a powerful new anthracycline with remarkable potency.[1] These compounds are distinguished by a unique eight-membered azomethine or carbinolamine ring structure, a feature that contributes to their pronounced biological effects.[2]

| Property | Value | Source |

| CAS Number | 108089-33-4 | Internal |

| Molecular Formula | C₃₃H₃₉NO₁₃ | Internal |

| Molecular Weight | 657.7 g/mol | Internal |

Biological Activity and Potency

This compound exhibits potent cytotoxic activity, with studies on P388 leukemia cells demonstrating its significant anti-cancer potential. The half-maximal inhibitory concentration (IC₅₀) of this compound against P388 leukemia cells is approximately 0.00002 µg/mL. This positions it as a highly potent compound, comparable to barminomycin I (IC₅₀ ≈ 0.00001 µg/mL) and significantly more potent than the widely used anthracycline, doxorubicin (IC₅₀ ≈ 0.013 µg/mL).

| Compound | IC₅₀ against P388 Leukemia Cells (µg/mL) |

| This compound | ~0.00002 |

| Barminomycin I | ~0.00001 |

| Doxorubicin | ~0.013 |

Mechanism of Action: DNA Adduct Formation

The primary mechanism of action for the barminomycin class of compounds involves the formation of stable adducts with DNA.[3][4] This interaction is highly selective for 5'-GC-3' sequences in the DNA strand.[3] The unique eight-membered ring of barminomycin contains a carbinolamine group that can readily interconvert to an imine. This imine form is analogous to the formaldehyde-activated form of other anthracyclines like doxorubicin and is crucial for its high reactivity towards DNA.[2][3]

The interaction involves the barminomycin molecule intercalating into the DNA, followed by the formation of a covalent bond with the exocyclic amino group of guanine residues.[3] This results in the formation of a highly stable barminomycin-DNA complex, which is essentially irreversible under physiological conditions. This stability is in stark contrast to the more labile adducts formed by doxorubicin.[3] The formation of these stable DNA adducts effectively blocks essential cellular processes such as DNA replication and transcription, ultimately leading to cell death.

Caption: Mechanism of this compound Action.

Experimental Protocols

General Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to determine the IC₅₀ value of a compound against a cancer cell line.

1. Cell Culture:

-

Culture P388 leukemia cells (or other desired cancer cell lines) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for testing.

3. Cell Seeding:

-

Seed the cells into 96-well microplates at a predetermined density (e.g., 5,000 cells per well).

-

Incubate the plates for 24 hours to allow the cells to attach and resume growth.

4. Compound Treatment:

-

After 24 hours, replace the medium with fresh medium containing the various concentrations of this compound.

-

Include control wells with vehicle (e.g., DMSO) only.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

5. MTT Assay:

-

Following the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Caption: General workflow for a cytotoxicity assay.

Signaling Pathways

Currently, there is a lack of specific research detailing the direct impact of this compound on intracellular signaling pathways beyond its primary action as a DNA-damaging agent. The profound cytotoxic effect observed is primarily attributed to the catastrophic DNA damage induced by the stable adducts, which triggers apoptotic cell death. It is plausible that downstream effects on pathways involved in DNA damage response (DDR), cell cycle arrest, and apoptosis are activated as a consequence of the initial DNA adduct formation. However, further research is required to elucidate these potential secondary mechanisms.

Conclusion and Future Directions

This compound is a validated and highly potent anthracycline compound with significant antitumor activity. Its unique chemical structure and its ability to form irreversible DNA adducts make it a compound of interest for the development of new anticancer therapies. However, the available information on this compound is limited. Future research should focus on:

-

Detailed Structural Elucidation: A definitive elucidation of the chemical structure of this compound and a clear comparison with barminomycin I are crucial.

-

Expanded Biological Profiling: Evaluating the cytotoxicity of this compound against a broader panel of cancer cell lines, including solid tumors, is necessary to understand its full therapeutic potential.

-

In Vivo Studies: Preclinical studies in animal models are essential to assess the efficacy, toxicity, and pharmacokinetic properties of this compound.

-

Mechanism of Action Studies: Investigating the downstream signaling pathways affected by this compound-induced DNA damage will provide a more complete understanding of its cellular effects.

-

Synthetic Methodologies: The development and publication of detailed and reproducible synthetic protocols for this compound would greatly facilitate further research.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Barminomycin from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barminomycin is a potent anthracycline antibiotic with significant antitumor activity. Like other members of the anthracycline family, such as doxorubicin and daunorubicin, it is a secondary metabolite produced by fermentation of Streptomyces species. The unique structural features of barminomycin contribute to its mechanism of action, which involves intercalation into DNA and inhibition of topoisomerase II. These application notes provide a detailed, representative protocol for the isolation and purification of barminomycin from a suitable Streptomyces strain.

Due to the limited availability of specific published protocols for barminomycin, the following procedures have been developed based on established methods for the isolation of structurally similar and well-documented anthracyclines, namely doxorubicin and daunorubicin, from Streptomyces peucetius and Streptomyces griseus. Researchers should consider this a foundational method that may require optimization for specific Streptomyces strains and fermentation conditions.

Data Presentation: Representative Quantitative Parameters for Anthracycline Production

The following table summarizes typical quantitative data obtained during the isolation of anthracyclines from Streptomyces cultures. These values are representative and can be used as a benchmark for the isolation of barminomycin.

| Parameter | Representative Value | Unit | Source/Notes |

| Fermentation | |||

| Inoculum Volume | 5-10 | % (v/v) | Standard practice for Streptomyces fermentation. |

| Fermentation Time | 5-7 | days | Dependent on strain and media composition. |

| Incubation Temperature | 28-30 | °C | Optimal for most Streptomyces species. |

| Agitation Speed | 200-250 | rpm | For shake flask cultures. |

| pH Range | 6.8-7.5 | Maintained during fermentation. | |

| Typical Doxorubicin Yield | 100-500 | mg/L | Varies significantly with strain and conditions. |

| Extraction | |||

| Culture Broth to Solvent Ratio | 1:1 to 1:2 | v/v | For initial solvent extraction. |

| Extraction Solvent | n-butanol, Chloroform, or Ethyl Acetate | - | Choice depends on the specific anthracycline. |

| pH for Extraction | 8.0-8.5 | To ensure the basic anthracycline is in a non-polar form. | |

| Purification | |||

| Column Chromatography Stationary Phase | Silica Gel or Sephadex LH-20 | - | For initial purification. |

| HPLC Column | C18 reverse-phase | - | For high-resolution purification. |

| Mobile Phase (HPLC) | Acetonitrile/Water with acid modifier (e.g., TFA) | - | Gradient or isocratic elution. |

| Final Purity | >98 | % | As determined by HPLC. |

Experimental Protocols

Protocol 1: Fermentation of Barminomycin-Producing Streptomyces sp.

This protocol describes the cultivation of a Streptomyces species for the production of barminomycin in a laboratory-scale shake flask culture.

Materials:

-

Streptomyces sp. capable of producing barminomycin (e.g., a proprietary strain or a publicly available anthracycline producer as a starting point for screening).

-

Spore stock of the Streptomyces strain in 20% glycerol.

-

Seed culture medium (e.g., Tryptic Soy Broth or a specialized seed medium).

-

Production medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts).

-

Sterile baffled Erlenmeyer flasks.

-

Incubator shaker.

Methodology:

-

Inoculum Preparation:

-

Aseptically transfer 1 mL of the Streptomyces spore stock into 50 mL of seed culture medium in a 250 mL baffled Erlenmeyer flask.

-

Incubate at 28°C with shaking at 220 rpm for 48-72 hours, or until dense mycelial growth is observed.

-

-

Production Culture:

-

Inoculate 100 mL of production medium in a 500 mL baffled Erlenmeyer flask with 5-10 mL of the seed culture.

-

Incubate at 28°C with shaking at 220 rpm for 5-7 days.

-

Monitor the production of barminomycin periodically by taking small aliquots of the culture, extracting with a suitable solvent, and analyzing by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Protocol 2: Extraction and Purification of Barminomycin

This protocol details the extraction of barminomycin from the fermentation broth and its subsequent purification.

Materials:

-

Fermentation broth from Protocol 1.

-

pH meter and solutions for pH adjustment (e.g., 1 M NaOH, 1 M HCl).

-

Extraction solvent (e.g., n-butanol or a mixture of chloroform and methanol).

-

Anhydrous sodium sulfate.

-

Rotary evaporator.

-

Silica gel for column chromatography.

-

Sephadex LH-20 for size-exclusion chromatography.

-

HPLC system with a C18 column.

-

Solvents for chromatography (e.g., dichloromethane, methanol, acetonitrile, water, trifluoroacetic acid).

Methodology:

-

Extraction:

-

Harvest the fermentation broth and adjust the pH to 8.0-8.5 with 1 M NaOH.

-

Extract the broth with an equal volume of n-butanol or a 2:1 mixture of chloroform:methanol. Repeat the extraction 2-3 times.

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to dryness under reduced pressure using a rotary evaporator.

-

-

Initial Purification (Column Chromatography):

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a stepwise gradient of increasing polarity, for example, from pure dichloromethane to a mixture of dichloromethane and methanol.

-

Collect fractions and analyze them by TLC or HPLC to identify those containing barminomycin.

-

Pool the barminomycin-containing fractions and concentrate them.

-

-

Intermediate Purification (Size-Exclusion Chromatography):

-

For further purification, dissolve the semi-purified product in methanol and apply it to a Sephadex LH-20 column.

-

Elute with methanol and collect fractions. This step helps to remove smaller and larger molecular weight impurities.

-

Analyze fractions and pool those containing the desired product.

-

-

Final Purification (HPLC):

-

Perform final purification using a preparative or semi-preparative HPLC system equipped with a C18 column.

-

A typical mobile phase could be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

-

Monitor the elution profile at a suitable wavelength (e.g., 480-495 nm for anthracyclines).

-

Collect the peak corresponding to barminomycin and lyophilize to obtain the pure compound.

-

Visualizations

Experimental Workflow for Barminomycin Isolation

Caption: Experimental workflow for the isolation of barminomycin.

Generalized Biosynthetic Pathway for Anthracyclines

Caption: Generalized biosynthetic pathway of anthracyclines in Streptomyces.

Barminomycin: Application Notes and Protocols for Extraction and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barminomycin is a potent anthracycline antibiotic produced by the actinomycete Actinomadura roseoviolacea var. miuraensis. It exhibits exceptional cytotoxicity, reported to be up to 1,000 times greater than that of the widely used chemotherapeutic agent doxorubicin. This enhanced activity stems from its unique chemical structure, featuring an eight-membered ring with a carbinolamine group that readily converts to a reactive imine. This "pre-activated" state allows Barminomycin to form highly stable, essentially irreversible covalent adducts with DNA, primarily at 5'-GC-3' sequences. This document provides detailed protocols for the fermentation of Actinomadura roseoviolacea var. miuraensis, the extraction and purification of Barminomycin, and key experimental procedures to characterize its cytotoxic and DNA-binding activities.

Introduction

Barminomycin, initially discovered as a pink/red complex with nucleic acids and named SN-07, is a member of the anthracycline class of anticancer agents. Structurally, it possesses the characteristic four-ring anthraquinone system. However, a distinctive feature is its eight-membered ring containing a carbinolamine-imine tautomerism. The imine form is analogous to the formaldehyde-activated form of other anthracyclines like doxorubicin but is an inherent part of the Barminomycin structure. This allows it to rapidly form N-C-N aminal linkages with the exocyclic amino group of guanine residues in DNA without the need for external activation. The resulting Barminomycin-DNA adducts are remarkably stable, leading to potent inhibition of DNA replication and transcription, cell cycle arrest, and eventual cell death. These properties make Barminomycin a compelling model for the development of new, highly potent anthracycline derivatives.

Fermentation Protocol for Barminomycin Production

This protocol outlines the cultivation of Actinomadura roseoviolacea var. miuraensis for the production of Barminomycin.

2.1. Culture Media and Conditions

| Parameter | Seed Culture Medium | Production Medium |

| Component | (g/L) | (g/L) |

| Soluble Starch | - | 20.0 |

| Dextrose | 18.0 | 1.0 |

| Soytone | 8.0 | - |

| Casamino Acids | - | 8.0 |

| Yeast Extract | 2.0 | 2.0 |

| Proteose Peptone | - | 2.0 |

| NaCl | 1.0 | - |

| CaCO₃ | 4.0 | 3.0 |

| pH | 7.3 | 7.0 |

| Incubation Temp. | 30°C | 30°C |

| Agitation | 200 RPM | 200 RPM |

| Incubation Time | 5 days | 10 days |

2.2. Fermentation Procedure

-

Inoculum Preparation: Aseptically inoculate a single colony of Actinomadura roseoviolacea var. miuraensis from a fresh agar plate into a 250 mL flask containing 100 mL of sterile seed culture medium.

-

Seed Culture Incubation: Incubate the seed culture at 30°C with shaking at 200 RPM for 5 days until dense growth is achieved.

-

Production Culture Inoculation: Harvest the biomass from the seed culture by centrifugation (4000 x g, 15 min). Triturate (break up) the cell pellet and use it to inoculate a 1 L flask containing 500 mL of production medium.

-

Production Fermentation: Incubate the production culture at 30°C with shaking at 200 RPM for 10 days. Monitor the production of the characteristic pink/red pigment.

Extraction and Purification Protocol

The following protocol describes the isolation and purification of Barminomycin from the fermentation broth.

3.1. Extraction Workflow

Caption: Barminomycin extraction and purification workflow.

3.2. Detailed Procedure

-

Harvesting: After the 10-day fermentation period, harvest the culture broth by centrifugation at 8,000 x g for 20 minutes to separate the mycelial cake from the supernatant.

-

Solvent Extraction: Since Barminomycin is an intracellular product, discard the supernatant. Extract the mycelial cake three times with equal volumes of ethyl acetate. Combine the organic extracts.

-

Concentration: Concentrate the pooled ethyl acetate extracts under reduced pressure using a rotary evaporator to obtain a crude, pigmented residue.

-

Silica Gel Chromatography:

-

Prepare a silica gel (60-120 mesh) column in chloroform.

-

Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., 100:1, 50:1, 20:1, 10:1 v/v).

-

-

Fraction Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC), visualizing the characteristic pink/red spots.

-

Final Purification: Pool the fractions containing pure Barminomycin, as determined by TLC. Evaporate the solvent to dryness to yield the purified compound.

Characterization Protocols

4.1. Cytotoxicity Assay (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This protocol uses the MTT assay to determine the IC₅₀ of Barminomycin on a cancer cell line (e.g., MCF-7 breast cancer cells).

4.1.1. Procedure

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Barminomycin in culture medium. Replace the old medium with 100 µL of the drug-containing medium. Include untreated control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the logarithm of the drug concentration and determine the IC₅₀ value from the resulting dose-response curve.

4.1.2. Representative Data

| Barminomycin (nM) | Absorbance (570 nm) | % Viability |

| 0 (Control) | 1.250 | 100.0 |

| 0.1 | 1.125 | 90.0 |

| 1.0 | 0.650 | 52.0 |

| 10.0 | 0.150 | 12.0 |

| 100.0 | 0.050 | 4.0 |

| 1000.0 | 0.045 | 3.6 |

4.2. DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is used to detect the interaction between a drug and a DNA fragment. The binding of Barminomycin to a DNA fragment will retard its migration through a non-denaturing polyacrylamide gel.

4.2.1. Procedure

-

Probe Preparation: Use a short, double-stranded DNA oligonucleotide containing a 5'-GC-3' sequence (e.g., 50 bp). Label the DNA probe with a non-radioactive tag (e.g., biotin or a fluorescent dye).

-

Binding Reaction: In a microcentrifuge tube, mix the labeled DNA probe (e.g., 20 fmol) with increasing concentrations of Barminomycin in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT). Incubate at room temperature for 30 minutes.

-

Gel Electrophoresis:

-

Load the samples onto a 6% non-denaturing polyacrylamide gel.

-

Run the electrophoresis in 0.5X TBE buffer at 100V until the loading dye has migrated approximately two-thirds of the way down the gel.

-

-

Detection:

-

Transfer the DNA from the gel to a nylon membrane.

-

Detect the labeled DNA probe according to the manufacturer's instructions for the specific label used (e.g., chemiluminescence for biotin).

-

-

Analysis: The unbound, free DNA probe will migrate faster and appear as a band at the bottom of the gel. The Barminomycin-DNA complex will migrate slower, resulting in a "shifted" band higher up the gel. The intensity of the shifted band will increase with higher concentrations of Barminomycin.

Mechanism of Action and Signaling Pathway

Barminomycin exerts its cytotoxic effects by forming covalent adducts with DNA. This leads to significant DNA damage, which in turn activates the DNA Damage Response (DDR) pathway.

Caption: Signaling pathway activated by Barminomycin-induced DNA damage.

The formation of DNA adducts by Barminomycin stalls replication forks and can lead to double-strand breaks. These lesions are recognized by sensor proteins that activate key signaling kinases, primarily ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53. Activation of this pathway leads to critical cellular outcomes such as cell cycle arrest, typically at the G2/M checkpoint, to allow time for DNA repair. However, if the damage is too extensive and irreparable, the cell is driven towards apoptosis (programmed cell death) or cellular senescence.

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Barminomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barminomycin I is a potent antitumor antibiotic belonging to the anthracycline class.[1][2] It is produced by strains of Actinomadura roseoviolacea and A. carminata.[] Structurally, it shares the characteristic four-membered anthraquinone ring system of anthracyclines but is distinguished by a unique eight-membered carbinolamine ring.[1][4] This ring can isomerize to an imine, a form analogous to the formaldehyde-activated state of other anthracyclines like doxorubicin.[2][4] This inherent "pre-activation" allows barminomycin to be approximately 1,000-fold more cytotoxic than doxorubicin.[2][5]

The primary mechanism of action for barminomycin is the rapid formation of highly stable, essentially irreversible covalent adducts with DNA.[1][4][5] It demonstrates high selectivity for the 5'-GC-3' sequence, reacting with the exocyclic amino group of guanine residues.[1][5] This action inhibits both DNA and RNA synthesis, leading to its potent cytostatic effects.[4] Given its extreme potency and unique chemical properties, robust and sensitive analytical methods are crucial for its study in research and drug development.

This document provides a detailed protocol for the analysis of barminomycin using High-Performance Liquid Chromatography (HPLC), based on established methods for structurally similar anthracycline antibiotics.

Chemical Properties of Barminomycin I

A summary of the key chemical properties of Barminomycin I is presented in the table below.

| Property | Value | Source |

| CAS Number | 108147-17-7 | [1][] |

| Molecular Formula | C₃₃H₃₇NO₁₂ | [1][] |

| Molecular Weight | 639.6 g/mol | [1] |

| Class | Anthracycline Antibiotic | [1][2][4] |

Recommended HPLC Method for Barminomycin Analysis

Due to the structural similarity of barminomycin to other anthracyclines such as doxorubicin and daunorubicin, a reversed-phase HPLC method with fluorescence or UV detection is recommended. The intrinsic fluorescence of the anthraquinone ring provides high sensitivity.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis of barminomycin. Optimization may be required based on the specific instrumentation and sample matrix.

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient Elution | Start with 75% A / 25% B, linear gradient to 60% A / 40% B over 10 minutes. Re-equilibrate at initial conditions for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | Fluorescence: Excitation at 480 nm, Emission at 560 nmUV: 254 nm |

| Injection Volume | 20 µL |

| Internal Standard | Daunorubicin or a structurally similar, non-interfering compound |

Experimental Protocols

Preparation of Standard Solutions

Caution: Barminomycin is a highly potent cytotoxic agent. Handle with extreme care using appropriate personal protective equipment (PPE) in a designated containment area.

-

Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of barminomycin I standard. Dissolve in a minimal amount of methanol (e.g., 1 mL) and dilute to 10 mL with the initial mobile phase composition (75% 0.1% Phosphoric acid in Water / 25% Acetonitrile) in a volumetric flask. Store this solution protected from light at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase to cover the expected concentration range of the samples (e.g., 0.01 µg/mL to 1 µg/mL).

Sample Preparation (from Biological Matrix, e.g., Plasma)

This protocol outlines a liquid-liquid extraction method, which is effective for anthracyclines.

-

Spiking: To a 0.5 mL aliquot of plasma, add the internal standard solution.

-

Extraction: Add 2 mL of a chloroform/1-heptanol (9:1, v/v) mixture. Vortex for 2 minutes.

-

Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Transfer: Carefully transfer the lower organic layer to a clean tube.

-

Back-Extraction: Add 0.5 mL of 0.1 M phosphoric acid. Vortex for 2 minutes.

-

Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

-

Analysis: Aspirate the upper aqueous layer and inject it into the HPLC system.

Method Validation Parameters

To ensure the reliability of the analytical data, the HPLC method should be validated according to ICH guidelines. The key validation parameters are summarized in the table below.

| Parameter | Description | Acceptance Criteria (Typical) |

| Specificity | Ability to assess the analyte in the presence of other components (e.g., matrix, impurities). | No interfering peaks at the retention time of the analyte and internal standard. |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Range | The concentration interval over which the method is precise, accurate, and linear. | To be determined based on the application. |

| Accuracy | The closeness of the test results to the true value. | Recovery of 85-115% for spiked samples. |

| Precision | The degree of scatter between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 15% |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Stability | The stability of the analyte in the sample matrix under different storage conditions. | Analyte concentration should be within ±15% of the initial concentration. |

Mechanism of Action: DNA Adduct Formation

The following diagram illustrates the mechanism of action of barminomycin, leading to the formation of a covalent adduct with DNA.

Caption: Mechanism of Barminomycin DNA Adduct Formation.

Experimental Workflow for Barminomycin Quantification

The diagram below outlines the general workflow for the quantification of barminomycin in a biological sample.

Caption: HPLC Workflow for Barminomycin Quantification.

References

Application Notes and Protocols for the Quantification of Barminomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction